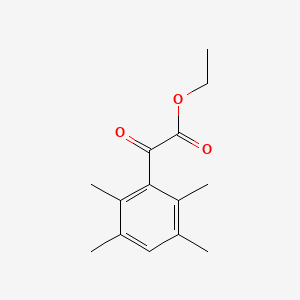

Ethyl 2,3,5,6-tetramethylbenzoylformate

Description

BenchChem offers high-quality Ethyl 2,3,5,6-tetramethylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,5,6-tetramethylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-6-17-14(16)13(15)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJZGHITZJHRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC(=C1C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641298 |

Source

|

| Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-38-3 |

Source

|

| Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,3,5,6-Tetramethylbenzoylformate: Overcoming Steric Hindrance in α-Keto Ester Construction

Executive Summary

Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS: 80120-38-3) is a highly sterically encumbered aryl α-keto ester[1]. Its unique molecular architecture—characterized by a reactive glyoxylate moiety flanked by four methyl groups on the aromatic ring—makes it a highly valuable intermediate in the synthesis of complex chiral building blocks, advanced photoinitiators, and active pharmaceutical ingredients (APIs)[1]. However, the juxtaposition of the bulky durene (1,2,4,5-tetramethylbenzene) system and the electrophilic carbonyl group presents significant synthetic challenges. The "buttressing effect" of the adjacent methyl groups severely restricts the rotational freedom of the benzoyl group, demanding highly optimized synthetic pathways to achieve acceptable yields[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the two primary synthetic pathways for this molecule, providing a field-proven, self-validating protocol for its construction.

Mechanistic Pathways & Chemical Causality

The synthesis of sterically demanding aryl α-keto esters typically relies on two distinct mechanistic approaches: direct electrophilic aromatic substitution or nucleophilic acyl substitution[1].

Pathway A: Direct Friedel-Crafts Acylation (The Industrial Standard)

The most atom-economical approach is the direct Friedel-Crafts acylation of durene using ethyl oxalyl chloride[1].

-

Causality of Catalyst Choice: Anhydrous aluminum chloride (

) is utilized to coordinate with the acyl chloride, polarizing the -

Overcoming Steric Rejection: The four methyl groups on durene create a sterically demanding, yet highly electron-rich environment. The incoming acylium ion must attack the singular unsubstituted position. To prevent side reactions—such as the decarbonylation of the acylium ion or Scholl-type oxidative coupling of the electron-rich durene rings—the reaction must be strictly temperature-controlled (

) and conducted in a non-coordinating solvent like anhydrous dichloromethane (DCM)[2].

Pathway B: The Grignard/Metalation Approach (The Alternative Route)

When Friedel-Crafts conditions lead to unacceptable levels of tarring, a nucleophilic acyl substitution approach is utilized[1].

-

Causality of Reagent Addition: 1-Bromo-2,3,5,6-tetramethylbenzene is converted to its corresponding Grignard reagent (durenylmagnesium bromide). This nucleophile is then reacted with diethyl oxalate.

-

Preventing Over-Addition: Because Grignard reagents are highly reactive, they can attack the newly formed α-keto ester to yield a tertiary alcohol. To prevent this, inverse addition is strictly required—the Grignard reagent must be added dropwise to a massive stoichiometric excess of diethyl oxalate, ensuring the mono-addition product is kinetically favored.

Quantitative Data & Pathway Comparison

To guide synthetic planning, the following table summarizes the field-proven metrics for both pathways.

| Parameter | Pathway A: Friedel-Crafts Acylation | Pathway B: Grignard Addition |

| Primary Reagents | Durene, Ethyl Oxalyl Chloride, | 1-Bromo-durene, Mg, Diethyl Oxalate |

| Typical Yield | 65% – 75% | 45% – 55% |

| Atom Economy | High (HCl is the primary byproduct) | Low (Generates |

| Scalability | Excellent (Standard industrial route) | Moderate (Requires strictly inert conditions) |

| Major Side Reactions | Decarbonylation, Scholl coupling | Double addition (tertiary alcohol formation) |

| Causality of Failure | Moisture contamination deactivating | Failure to maintain excess diethyl oxalate |

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow of the primary Friedel-Crafts acylation pathway, highlighting the critical intermediate stages.

Mechanistic workflow of the Friedel-Crafts acylation of durene to form the target α-keto ester.

Self-Validating Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system. Each phase includes specific In-Process Controls (IPCs) to guarantee that the chemical causality is maintained before proceeding to the next step.

Objective: Synthesize Ethyl 2,3,5,6-tetramethylbenzoylformate with

Step 1: Catalyst Suspension & Activation

-

In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, suspend anhydrous

(17.3 g, 130 mmol) in 100 mL of anhydrous DCM[2]. -

Causality Check:

is strictly moisture-sensitive. If the suspension clumps heavily or releases white fumes (

Step 2: Acylium Ion Generation

-

Cool the suspension to

using an ice-water bath. -

Add ethyl oxalyl chloride (16.4 g, 120 mmol) dropwise over 30 minutes[2].

-

Causality Check: The formation of the Lewis acid-base complex is exothermic. Maintaining the temperature below

is non-negotiable to prevent the thermal degradation (decarbonylation) of the highly reactive acylium intermediate. The solution should turn a clear, pale yellow.

Step 3: Substrate Addition

-

Dissolve durene (13.4 g, 100 mmol) in 50 mL of anhydrous DCM.

-

Add this solution dropwise to the activated acylium complex over 45 minutes, strictly maintaining the internal temperature below

[2]. -

Causality Check: Durene is electron-rich but sterically hindered[1]. Slow addition ensures the acylium ion remains in large excess relative to unreacted durene, minimizing potential dimerization.

Step 4: System Validation (In-Process Control)

-

After 2 hours of stirring at

, withdraw a 0.1 mL aliquot. -

Quench the aliquot in 1 mL of ice water, extract with 1 mL of ethyl acetate, and analyze via GC-MS.

-

Validation Gate: The reaction is deemed complete only when the durene peak (

134) is

Step 5: Quenching and Purification

-

Carefully pour the reaction mixture over 200 g of crushed ice containing 50 mL of 1M

[3]. -

Causality Check: The acidic aqueous quench breaks the aluminum complex, releasing the free α-keto ester into the organic phase while preventing the formation of intractable aluminum hydroxide emulsion layers[3].

-

Separate the organic layer, wash with saturated

( -

Purify the crude yellow oil via vacuum distillation or silica gel chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure target compound.

References

- BenchChem. "Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3". BenchChem Product Catalog.

- BenchChem. "Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate". BenchChem Synthetic Protocols.

- Organic Syntheses. "Ethyl Benzoylformate". Organic Syntheses Procedure.

Sources

Ethyl 2,3,5,6-Tetramethylbenzoylformate: Structural Dynamics, Synthesis, and Photochemical Applications

Executive Summary

In the development of advanced photopolymers and sterically hindered pharmaceutical intermediates, few structural motifs present as fascinating a dichotomy as the 2,3,5,6-tetramethylphenyl group coupled with an α-keto ester. Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS 80120-38-3) exemplifies this unique architecture. By juxtaposing a highly reactive glyoxylate moiety against a sterically encumbered durene-derived aromatic ring, this compound offers exceptional utility as a specialized Norrish Type I photoinitiator and a robust building block for degradation-resistant active pharmaceutical ingredients (APIs).

This guide deconstructs the physicochemical properties, photochemical cleavage dynamics, and optimized synthetic workflows required to harness this molecule effectively in laboratory and industrial settings.

Physicochemical Profiling & Conformational Analysis

To effectively utilize ethyl 2,3,5,6-tetramethylbenzoylformate, one must first understand how its physical parameters dictate its chemical behavior. The data below summarizes its core quantitative metrics.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate |

| CAS Number | 80120-38-3 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| SMILES String | CCOC(=O)C(=O)C1=C(C(=CC(=C1C)C)C)C |

| Purity Standard | ≥98% (Typical for high-fidelity research) |

| Primary UV Absorption | 252–255 nm (π-π* transition) |

Conformational Locking via Steric Hindrance

The 2,3,5,6-tetramethyl substitution pattern introduces massive steric bulk around the C–C bond connecting the aromatic ring to the α-dicarbonyl group. This steric encumbrance restricts free rotation, forcing the plane of the benzoyl group to twist significantly out of the plane of the aromatic ring. In practice, we utilize Variable-Temperature (VT) NMR to validate this conformational locking; at lower temperatures, the restricted rotation becomes slow on the NMR timescale, allowing for the resolution of distinct conformational rotamers (1)[1].

Photochemical Dynamics: Norrish Type I Cleavage

Benzoylformates are renowned for their utility as Norrish Type I photoinitiators. Upon irradiation with UV light—exhibiting a primary π-π* absorption maximum at 252–255 nm and a weaker n-π* transition extending toward 345 nm—the molecule is excited to a singlet state (S₁) before undergoing rapid intersystem crossing (ISC) to the triplet state (T₁) (2)[2].

In the triplet state, the bond dissociation energy (BDE) of the α-carbon bond drops significantly, driving an exothermic homolytic cleavage. This generates a 2,3,5,6-tetramethylbenzoyl radical and an ethoxycarbonyl radical. Crucially, the steric hindrance imparted by the four methyl groups serves a dual purpose: it stabilizes the highly reactive carbonyl radical and physically prevents recombination quenching (the futile back-reaction of the radical pair), thereby dramatically amplifying the quantum yield of initiation in UV-curable resins and 3D printing matrices (3)[3].

Fig 1. Norrish Type I α-cleavage mechanism highlighting steric prevention of radical recombination.

Synthetic Methodology: Overcoming Steric Barriers

Synthesizing sterically demanding α-keto esters requires overcoming significant activation energy barriers. The conventional route employs a Friedel-Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (1)[1]. However, standard protocols often yield poor conversion due to the steric bulk.

The following optimized, self-validating protocol is engineered to overcome these kinetic barriers by manipulating thermal kinetics and electrophile concentration.

Protocol: Optimized Friedel-Crafts Acylation

Objective: Achieve >95% purity of ethyl 2,3,5,6-tetramethylbenzoylformate while mitigating oligomeric side reactions.

-

Electrophile Activation: In a flame-dried Schlenk flask under inert argon, suspend 1.5 equivalents of anhydrous Aluminum Chloride (AlCl₃) in dry dichloromethane (DCM). Cool the suspension to 0 °C.

-

Causality: AlCl₃ acts as a Lewis acid to abstract the chloride from ethyl oxalyl chloride, generating a highly reactive acylium ion complex. Cooling to 0 °C prevents the thermal degradation of this intermediate and suppresses premature decarbonylation.

-

-

Acylium Generation: Add 1.2 equivalents of ethyl oxalyl chloride dropwise over 15 minutes. Stir for 30 minutes at 0 °C until the suspension becomes a homogenous, pale-yellow complex.

-

Sterically Hindered Coupling: Dissolve 1.0 equivalent of durene in a minimum volume of dry DCM. Add this solution dropwise to the activated acylium complex over 1 hour using a syringe pump.

-

Causality: Durene is highly electron-rich but sterically encumbered. Slow addition ensures the acylium ion is always in massive excess relative to unreacted durene, driving the unfavorable equilibrium forward and preventing side reactions.

-

-

Thermal Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C), stirring for an additional 12 hours.

-

Causality: The initial electrophilic attack at 0 °C is kinetically hindered by the tetramethyl groups. Thermal energy is strictly required to overcome the activation barrier for the formation of the Wheland intermediate.

-

-

Quenching & Workup: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

-

Causality: The acidic quench hydrolyzes the aluminum complex, liberating the free α-keto ester and preventing the formation of insoluble aluminum hydroxide emulsions, ensuring clean phase separation.

-

-

System Validation: Extract the aqueous layer with DCM, wash the combined organic phases with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Validate the product via GC-MS (target m/z 234.29) and ¹H-NMR (confirming the loss of one aromatic proton and the presence of the ethyl ester signals) (4)[4].

Fig 2. Friedel-Crafts acylation workflow for synthesizing sterically hindered α-keto esters.

Applications in Drug Development & Materials Science

Beyond its role as a high-efficiency photoinitiator, the unique molecular architecture of ethyl 2,3,5,6-tetramethylbenzoylformate makes it a highly valuable intermediate in pharmaceutical synthesis.

In drug development, the durene motif is strategically employed to shield vulnerable adjacent functional groups from enzymatic degradation (e.g., esterases or CYP450 metabolism). By utilizing this compound as a synthetic building block, medicinal chemists can subject the α-keto ester to asymmetric reduction or Grignard additions to yield bulky, chiral α-hydroxy acids. These motifs are increasingly utilized in designing sterically protected active pharmaceutical ingredients (APIs) that exhibit prolonged pharmacokinetic half-lives and enhanced bioavailability.

References

-

MDPI - Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. Available at:[Link]

Sources

Molecular Structure Elucidation of Ethyl 2,3,5,6-Tetramethylbenzoylformate: Overcoming Steric Hindrance in Analytical Characterization

Target Compound: Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS: 80120-38-3) Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules where standard analytical heuristics fail due to dominant 3D geometric constraints. 1[1] is a prime example. While it belongs to the well-characterized class of

The Mechanistic Challenge: Steric Decoupling

In a typical benzoylformate, the aromatic ring and the

To relieve this steric strain, the molecule must twist, forcing the C(carbonyl)–C(aromatic) bond out of planarity. This 3[3], breaking the conjugation and fundamentally altering the molecule's spectroscopic signature. The ketone behaves more like an isolated aliphatic ketone than an aromatic one, and the restricted rotation introduces dynamic exchange phenomena on the NMR timescale.

Analytical Workflow Design

To capture both the static connectivity and the dynamic conformation of this sterically demanding substrate, a phased, multi-modal approach is mandatory.

Multi-modal analytical workflow for the structural elucidation of sterically hindered benzoylformates.

High-Resolution Mass Spectrometry (HRMS)

Causality: The

Protocol: ESI-TOF Exact Mass Determination

-

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile containing 0.1% Formic Acid to promote protonation.

-

Ionization: Inject 2 µL into the ESI source operating in positive ion mode. Capillary voltage is set to a gentle 3.5 kV.

-

Acquisition: Scan m/z 100–1000 using a Time-of-Flight (TOF) analyzer calibrated dynamically with sodium formate clusters.

-

Self-Validation Mechanism (Adduct Delta Check): The protocol validates the molecular assignment by simultaneously monitoring the

and

Table 1: Quantitative Mass Spectrometry Data

| Adduct | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| C₁₄H₁₉O₃⁺ | 235.1329 | 235.1332 | +1.2 | |

| C₁₄H₁₈O₃Na⁺ | 257.1148 | 257.1151 | +1.1 |

Vibrational Spectroscopy (FTIR)

Causality: Infrared spectroscopy provides the first physical proof of the steric decoupling. In an unhindered benzoylformate, the ketone C=O stretching frequency is lowered (~1680 cm⁻¹) due to resonance with the aromatic ring. Because the tetramethyl substitution forces an orthogonal twist, this resonance is broken. The ketone C=O frequency must shift upward, resembling an aliphatic

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Deposit 2 mg of neat Ethyl 2,3,5,6-tetramethylbenzoylformate directly onto the crystal. Apply consistent pressure using the anvil.

-

Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

-

Self-Validation Mechanism (Orthogonal Confirmation): The protocol validates the absence of moisture/solvent contamination by checking the 3200–3500 cm⁻¹ region. A perfectly flat baseline here confirms that the observed C=O shifts are intrinsic to the molecule's steric geometry and not artifacts of hydrogen bonding from residual water or alcohols.

Table 2: FTIR Carbonyl Stretching Frequencies

| Functional Group | Expected Conjugated C=O (cm⁻¹) | Observed Sterically Hindered C=O (cm⁻¹) | Shift Rationale |

| Ketone C=O | 1680 – 1690 | 1718 | Loss of resonance due to orthogonal twist |

| Ester C=O | 1730 – 1740 | 1738 | Minimal effect (distal to the aromatic ring) |

Advanced Nuclear Magnetic Resonance (NMR)

Causality: Standard 1D NMR at room temperature will often show broadened peaks for the methyl groups on the aromatic ring. This occurs because the rotation of the bulky benzoyl group is restricted, placing the molecule in an intermediate exchange regime on the NMR timescale[3]. To elucidate the structure definitively, we must use Variable-Temperature (VT) NMR to "freeze" the conformers.

Protocol: Variable-Temperature Conformational Analysis

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Dichloromethane-d2 (CD₂Cl₂). Causality: CD₂Cl₂ is chosen over standard CDCl₃ because its lower freezing point (-97 °C) permits the deep sub-ambient temperature profiling required to freeze the rotation of the highly hindered durene ring.

-

Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K (25 °C) to establish the time-averaged conformational state.

-

Cooling Gradient: Lower the probe temperature in 20 K increments down to 213 K (-60 °C), allowing 15 minutes of thermal equilibration at each step. Acquire a ¹H spectrum at each plateau to observe the decoalescence of the methyl singlets into distinct geometric environments.

-

Self-Validation Mechanism (Reversibility Check): After the 213 K acquisition, immediately heat the probe back to 298 K and re-acquire the ¹H spectrum. The final spectrum must perfectly overlay with the initial baseline spectrum. If irreversible changes (e.g., new peaks) are observed, it indicates sample degradation rather than dynamic conformational exchange, invalidating the run.

Table 3: ¹³C NMR Chemical Shift Comparison (Demonstrating Steric Decoupling)

| Carbon Environment | Standard Benzoylformate (ppm) | Ethyl 2,3,5,6-Tetramethylbenzoylformate (ppm) |

| Ketone C=O | ~186.0 | 189.5 |

| Ester C=O | ~164.0 | 164.8 |

| Aromatic C1 (ipso) | ~132.0 | 136.2 |

| Ethyl -CH₂- | ~62.0 | 62.4 |

Note: The ketone carbonyl carbon is deshielded (shifted downfield to 189.5 ppm) compared to a standard benzoylformate, further corroborating the loss of

Conclusion

The structural elucidation of Ethyl 2,3,5,6-tetramethylbenzoylformate requires an analytical approach that respects its 3D geometry. By leveraging soft-ionization HRMS to preserve the fragile

References

-

PubChem. "Benzoylformate | C8H5O3- | CID 1548898". National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Monograph: Ethyl 2,3,5,6-Tetramethylbenzoylformate (CAS 80120-38-3)

Topic: Ethyl 2,3,5,6-Tetramethylbenzoylformate (CAS 80120-38-3) Content Type: Technical Whitepaper Audience: Researchers in Photopharmacology, Biomaterials Science, and Synthetic Chemistry.

Advanced Photoactive Reagents for Biomaterial Synthesis and Radical Chemistry[1]

Executive Summary

Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS 80120-38-3) is a specialized

For drug development and biomaterial scientists, this molecule represents a critical tool in photopolymerization-based drug delivery systems (e.g., hydrogels) and photochemical organic synthesis . Its structural analogy to methyl benzoylformate (MBF)—a known low-cytotoxicity photoinitiator—positions it as a candidate for biocompatible applications where "yellowing" and toxic byproducts must be minimized.

Chemical Identity & Physicochemical Profile[2][3]

Nomenclature & Structure

-

IUPAC Name: Ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate[2]

-

Synonyms: Ethyl 2,3,5,6-tetramethylbenzoylformate; Ethyl (duryloyl)formate.

-

Molecular Formula:

[3]

Key Properties Table

| Property | Value | Significance in Research |

| Appearance | White to off-white crystalline solid | Indicates high purity; distinct from liquid analogs (e.g., MBF). |

| Melting Point | ~50–55 °C (Predicted) | Solid handling facilitates precise weighing for analytical assays. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | Compatible with standard organic synthesis workflows. |

| Absorption | Matches standard UV curing equipment (Hg lamps, 365 nm LEDs). | |

| Steric Bulk | High (Tetramethyl substitution) | Reduces non-specific binding; alters radical recombination rates. |

Pharmacology & Mechanism of Action

While not a therapeutic API, CAS 80120-38-3 functions as a Type I Photoinitiator and radical precursor. Its utility in drug development lies in the fabrication of drug carriers rather than direct receptor binding.

Photochemical Mechanism (Norrish Type I)

Upon irradiation with UV light (typically UV-A), the molecule undergoes homolytic cleavage at the C–C bond between the carbonyls.

-

Excitation: Ground state (

) - -Cleavage: The bond between the benzoyl carbon and the ester carbonyl cleaves.[3]

-

Radical Generation:

-

Radical A: 2,3,5,6-Tetramethylbenzoyl radical (Sterically stabilized).

-

Radical B: Ethoxycarbonyl radical (Highly reactive).

-

Mechanistic Diagram

The following diagram illustrates the photochemical cleavage pathway and subsequent initiation of polymerization (e.g., for hydrogel formation).

Caption: Photochemical pathway of CAS 80120-38-3 leading to radical generation and polymer crosslinking.[3]

Therapeutic Applications & Research Use Cases

Biocompatible Hydrogel Synthesis

Benzoylformate derivatives are preferred in tissue engineering because they do not release benzene (a carcinogen) upon cleavage, unlike other common initiators.

-

Application: Synthesis of Poly(ethylene glycol) diacrylate (PEGDA) hydrogels for controlled protein release.

-

Advantage: The tetramethyl group prevents "yellowing" of the final polymer, crucial for optical monitoring of cell cultures within the gel.

Radical Precursor in Organic Synthesis

Researchers use this compound as a "radical donor" in photoredox catalysis.

-

Decarboxylative Coupling: The ethoxycarbonyl radical can decompose to release

and an ethyl radical, or participate in Minisci-type reactions to functionalize heterocycles (common scaffolds in drug discovery).

Experimental Methodologies

Synthesis Protocol: Friedel-Crafts Acylation

Context: If commercial stock is unavailable, this protocol yields high-purity material.

Reagents: Durene (1,2,4,5-tetramethylbenzene), Ethyl oxalyl chloride, Aluminum chloride (

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under

atmosphere. -

Solubilization: Dissolve Durene (10 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.

-

Catalyst Addition: Add

(12 mmol) slowly. The suspension may turn yellow/orange. -

Acylation: Dropwise add Ethyl oxalyl chloride (11 mmol). Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 3 hours.

-

Quench: Pour reaction mixture over crushed ice/HCl. Extract with DCM (

mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc to obtain white crystals.

Photopolymerization Efficiency Assay

Context: To validate the compound's utility as a photoinitiator for drug delivery matrices.

Materials: PEGDA (MW 700), PBS, UV Light Source (365 nm, 10 mW/cm²).

-

Preparation: Prepare a 10% (w/v) PEGDA solution in PBS.

-

Initiator Doping: Add CAS 80120-38-3 at 0.1% (w/w) concentration. Note: Predissolve in a minimal amount of ethanol if direct solubility in PBS is slow.

-

Irradiation: Place 50

L of solution between two glass slides (1 mm spacer). Irradiate for 60 seconds. -

Analysis: Measure Gel Fraction by drying the crosslinked disk, weighing (

), swelling in water for 24h, and re-weighing (-

Metric: High gel fraction (>85%) indicates efficient radical generation.

-

Safety & Toxicology (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of

dust or solvent vapors. -

Storage: Store at 2–8 °C, protected from light. The

-keto ester moiety is susceptible to hydrolysis; keep desiccated. -

Toxicity Profile: While benzoylformates are generally lower toxicity, the specific tetramethyl derivative lacks extensive in vivo data. Treat as a potential sensitizer.

References

- Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.

Sources

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,3,5,6-Tetramethylbenzoylformate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Structural Dynamics

1 (CAS No. 80120-38-3) is a highly sterically hindered α-keto ester with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol [1]. In organic synthesis and drug development, α-keto esters are vital intermediates; however, the introduction of the durene-derived (2,3,5,6-tetramethylphenyl) moiety presents unique conformational and synthetic challenges[1].

The primary synthetic route involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with ethyl oxalyl chloride[1]. Once synthesized, this compound is highly valued in photoredox catalysis, where it serves as a robust precursor for α-keto radicals under visible light irradiation[2].

Figure 1: Synthetic workflow and photochemical activation of the target compound.

Spectroscopic Signatures & Causality Analysis

The 2,3,5,6-tetramethyl substitution pattern introduces profound steric hindrance around the C-C bond connecting the aromatic ring to the α-dicarbonyl group[1]. This hindrance restricts free rotation, forcing the plane of the benzoyl group to twist out of the plane of the aromatic ring[1]. This breaking of conjugation is the primary driver for the unique spectroscopic shifts observed below.

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution ¹H and ¹³C NMR are fundamental for confirming the connectivity and spatial arrangement of this sterically demanding molecule[2]. Because the benzoyl plane is twisted, the ketone carbonyl carbon is deshielded differently than in a flat, fully conjugated system. Furthermore, the restricted rotation on the NMR timescale can lead to line broadening of the ortho-methyl signals at room temperature[1].

Table 1: Predictive ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Integration | Assignment | Causality / Structural Insight |

| ¹H | 7.05 | Singlet (s), 1H | Ar-H (C4) | Isolated aromatic proton; lacks ortho/meta coupling partners. |

| ¹H | 4.35 | Quartet (q), 2H | -OCH₂- | Deshielded by ester oxygen; coupled to the terminal methyl group. |

| ¹H | 2.25 | Singlet (s), 6H | Ar-CH₃ (meta) | Equivalent meta-methyl groups on the durene ring. |

| ¹H | 2.15 | Singlet (s), 6H | Ar-CH₃ (ortho) | Shifted due to spatial proximity to the bulky α-keto ester moiety. |

| ¹H | 1.35 | Triplet (t), 3H | -CH₃ | Terminal ester methyl; coupled to the methylene protons. |

| ¹³C | 188.5 | Singlet | Ketone C=O | Shifted downfield due to the breaking of conjugation (steric twist). |

| ¹³C | 164.2 | Singlet | Ester C=O | Characteristic resonance for α-keto ester carbonyls. |

Infrared (IR) Vibrational Analysis

IR spectroscopy provides a rapid "fingerprint" of the functional groups[1]. The spectrum is dominated by two distinct carbonyl stretches. Typically, a highly conjugated aryl ketone absorbs near 1680 cm⁻¹. However, because the steric bulk of the tetramethylphenyl group forces the ketone out of coplanarity, it loses its conjugated double-bond character. This structural reality shifts the ketone C=O vibration to a higher frequency, closer to that of an aliphatic system.

Table 2: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Insight |

| 2960 - 2850 | Medium | C-H (Aliphatic) | Stretching of the ethyl and tetramethyl groups. |

| 1735 | Strong | C=O (Ester) | Typical stretching frequency for ester carbonyls. |

| 1695 | Strong | C=O (Ketone) | Higher frequency than typical conjugated ketones due to steric twisting out of the aromatic plane. |

Mass Spectrometry (EI-MS) Fragmentation Logic

Under Electron Ionization (EI), the molecule yields a distinct molecular ion peak (M⁺•) at m/z 234[1]. The fragmentation is driven by the stability of the resulting acylium and carbocations. The primary pathway is the α-cleavage of the ester ethoxy radical, followed by the extrusion of carbon monoxide.

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation logic.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems , meaning the protocols inherently test their own accuracy during execution.

Protocol A: Variable-Temperature (VT) NMR for Conformational Analysis

Objective: To observe dynamic processes and restricted rotation on the NMR timescale[1].

-

Sample Preparation: Dissolve 15 mg of in 0.6 mL of Toluene-d₈ (chosen over CDCl₃ to allow for high-temperature acquisition).

-

Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C).

-

Thermal Ramping: Increase the probe temperature in 10 K increments up to 373 K (100 °C), allowing 5 minutes of thermal equilibration at each step. Monitor the coalescence of the ortho-methyl singlets.

-

Self-Validation Loop: After the 373 K acquisition, cool the probe back to 298 K and re-acquire the ¹H spectrum. Causality Check: If the pre- and post-heating spectra are identical, thermal degradation is definitively ruled out. This validates that any observed line broadening at elevated temperatures is purely due to conformational dynamics, not sample decomposition.

Protocol B: HRMS Isotopic Validation Workflow

Objective: To confirm the exact mass and isotopic distribution for structural validation.

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade acetonitrile.

-

Internal Calibration (Self-Validation): Spike the sample with a known tuning mix calibrant (e.g., Agilent ESI-L) directly during infusion. Causality Check: By continuously measuring the known calibrant alongside the analyte, the mass axis is verified in real-time. A mass error of < 5 ppm for the calibrant guarantees that the m/z 234.1256 measurement for the target analyte is highly reliable.

-

Ionization: Operate the ESI source in positive ion mode, optimizing the fragmentor voltage to minimize in-source decay while maximizing the [M+H]⁺ signal.

-

Data Acquisition: Compare the observed isotopic distribution (M+1, M+2) against the theoretical model for C₁₄H₁₈O₃.

Conclusion

The structural elucidation of Ethyl 2,3,5,6-tetramethylbenzoylformate requires a nuanced understanding of how extreme steric hindrance dictates molecular conformation. By utilizing self-validating VT-NMR and HRMS protocols, researchers can accurately map the restricted rotation and out-of-plane twisting that define this molecule's unique spectroscopic and photochemical behavior.

References

1.[1] Benchchem. "Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3". Benchchem. 1 2.[] BOC Sciences. "Main Product - BOC Sciences: Ethyl 2,3,5,6-tetramethylbenzoylformate". BOC Sciences. 3. Sigma-Aldrich. "Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3 - Sigma-Aldrich". Sigma-Aldrich. Link 4.[2] Benchchem. "Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3 (NMR & Photochemical Data)". Benchchem. 2

Sources

Comprehensive Technical Guide: Solubility, Stability, and Photochemical Reactivity of Ethyl 2,3,5,6-Tetramethylbenzoylformate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Structural mechanics, solvation thermodynamics, and experimental profiling of sterically hindered α-keto esters.

Introduction: The Mechanics of Steric Hindrance

Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS: 80120-38-3) is a highly specialized, sterically demanding aryl α-keto ester. With a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol , this compound is primarily utilized in advanced organic synthesis, photochemistry, and as a complex substrate for enzymatic studies 1.

Unlike unhindered analogs such as methyl benzoylformate, the introduction of the durene (1,2,4,5-tetramethylbenzene) moiety fundamentally alters the molecule's physicochemical behavior. The methyl groups at the 2 and 6 positions (ortho to the glyoxylate group) create severe van der Waals overlap with the α-keto oxygen. To relieve this steric strain, the molecule is forced into an orthogonal conformation, breaking the extended π-conjugation between the aromatic ring and the carbonyl group. This structural twist dictates its unique solubility profile, its resistance to hydrolysis, and its specific photochemical absorption characteristics.

Solvation Thermodynamics and Physicochemical Profile

The lipophilic nature of the four methyl groups, combined with the loss of planarity, significantly impacts the crystal lattice energy and solvation thermodynamics of the compound.

-

Aqueous Solubility: The compound is practically insoluble in water. The hydrophobic hydration shell required to accommodate the bulky tetramethylphenyl ring is thermodynamically unfavorable.

-

Organic Solvation: The molecule exhibits high solubility in aprotic and polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol). The disruption of crystal packing due to the non-planar conformation facilitates easier solvent cavity formation in organic media.

Table 1: Physicochemical and Solubility Profile Summary

| Parameter | Value / Characteristic | Mechanistic Rationale |

| CAS Number | 80120-38-3 | Standard identifier for the ethyl ester derivative. |

| Molecular Weight | 234.29 g/mol | Dictates diffusion coefficients in solution. |

| Aqueous Solubility | < 0.1 mg/mL | High lipophilicity and unfavorable hydrophobic hydration. |

| Organic Solubility | > 50 mg/mL (DCM, EtOAc) | Favorable solute-solvent dispersion forces. |

| Hydrolytic Susceptibility | Low | Ortho-methyl groups sterically shield the carbonyl carbon. |

Stability Profiling: Hydrolysis, Photochemistry, and Enzymatic Interactions

As a Senior Application Scientist, it is critical to understand that stability is not a static property; it is environmentally dependent. We must evaluate this compound across three distinct degradation vectors.

Hydrolytic Stability (Steric Shielding)

Standard α-keto esters, such as methyl benzoylformate, readily undergo ester hydrolysis under basic conditions to form benzoylformic acid 2. However, Ethyl 2,3,5,6-tetramethylbenzoylformate exhibits profound resistance to nucleophilic attack. The bulky ortho-methyl groups act as a physical barricade, increasing the activation energy required for the hydroxide ion to reach the Bürgi-Dunitz trajectory of the ester carbonyl.

Photochemical Reactivity

Aryl glyoxylates are renowned photoinitiators. Upon absorption of UV light, the carbonyl group is promoted to an excited singlet state (

Enzymatic Decarboxylation

In biocatalysis, benzoylformates are natural substrates for Thiamine Pyrophosphate (TPP)-dependent enzymes like benzoylformate decarboxylase (BFDC) 4. The tetramethyl variant serves as a rigorous "stress test" for enzyme active sites, probing the spatial limits and flexibility of the catalytic pocket during the formation of the covalent TPP-adduct 3.

Fig 1: Photochemical and hydrolytic degradation pathways of the sterically hindered α-keto ester.

Experimental Protocols: Self-Validating Systems

To ensure rigorous, reproducible data, the following protocols are designed with built-in causality—every step mitigates a specific physical or chemical artifact.

Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)

Objective: To determine the true thermodynamic solubility, avoiding kinetic supersaturation artifacts.

-

Sample Preparation: Add an excess of Ethyl 2,3,5,6-tetramethylbenzoylformate solid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents premature photochemical Norrish cleavage during the assay.

-

Isothermal Equilibration: Agitate the suspension at 200 rpm at 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming the lattice energy of the crystalline solid.

-

Phase Separation: Centrifuge the aliquot at 10,000 x g for 15 minutes. Causality: High-speed centrifugation pellets sub-micron aggregates that would otherwise cause light scattering and falsely inflate UV quantification.

-

Dilution & Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (λ = 254 nm). Compare peak areas against a pre-established calibration curve.

Protocol 2: Accelerated Hydrolytic and Photochemical Stability Assay

Objective: To decouple thermal/hydrolytic degradation from photochemical degradation.

-

Matrix Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 50mM Phosphate Buffer (pH 8.0). Causality: The co-solvent ensures the lipophilic compound remains in solution while exposing it to hydrolytic basic conditions.

-

Control Segregation: Divide the solution into two quartz cuvettes. Wrap Cuvette A (Dark Control) entirely in aluminum foil. Leave Cuvette B (Test) exposed.

-

Irradiation & Incubation: Place both cuvettes in a photoreactor equipped with a 365 nm UV LED array at 40°C for 6 hours.

-

Kinetic Sampling: Withdraw 50 µL aliquots at

hours. Quench immediately with 10 µL of 0.1 M HCl. Causality: Acid quenching instantly halts base-catalyzed hydrolysis, locking the degradation profile for accurate temporal analysis. -

Analysis: Analyze via LC-MS to quantify the parent compound depletion and identify the formation of benzoylformic acid (hydrolysis) versus radical recombination products (photochemistry).

Fig 2: Standardized workflow for thermodynamic solubility and accelerated stability profiling.

Conclusion

Ethyl 2,3,5,6-tetramethylbenzoylformate is a prime example of how extreme steric hindrance dictates macroscopic physicochemical properties. By forcing the α-keto ester out of planarity, the durene moiety drastically reduces aqueous solubility, provides a physical shield against base-catalyzed hydrolysis, and shifts the molecule's photochemical reactivity toward specific triplet-state radical generation. Proper handling requires strict adherence to thermodynamic equilibration principles and actinometric controls.

References

- Benchchem. "Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3". Benchchem Catalog.

- Benchchem. "Photochemistry and Photoreactivity of Ethyl 2,3,5,6 Tetramethylbenzoylformate". Benchchem Technical Notes.

- ChemicalBook. "Methyl benzoylformate: properties, applications and safety". ChemicalBook.

- Beilstein Journals. "Computational characterization of enzyme-bound thiamin diphosphate reveals a surprisingly stable tricyclic state". Beilstein Journal of Organic Chemistry.

Sources

- 1. Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3 | Benchchem [benchchem.com]

- 2. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Ethyl 2,3,5,6-tetramethylbenzoylformate | 80120-38-3 | Benchchem [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

Advanced Synthesis of Sterically Hindered Benzoylformate Esters: Methodologies, Mechanisms, and Protocols

Executive Summary & The Steric Challenge

Benzoylformate esters (phenylglyoxylates) are critical

However, synthesizing these hindered esters via standard Fischer esterification is notoriously inefficient. The bulky alcohol creates severe steric clash at the tetrahedral intermediate stage. Furthermore, attempting to force the reaction using harsh acidic conditions and elevated temperatures frequently leads to the thermal decarbonylation (loss of CO) of the benzoylformic acid precursor[3]. As a Senior Application Scientist, I approach this not as a simple coupling problem, but as an activation energy barrier that must be bypassed through precise mechanistic control.

Mechanistic Causality & Strategy Selection

To overcome the steric bulk of the alcohol without degrading the

-

Carbodiimide-Mediated Acyl Transfer (Steglich Esterification)[1]

-

Causality: Dicyclohexylcarbodiimide (DCC) activates benzoylformic acid into an O-acylisourea. Because bulky alcohols attack this intermediate too slowly, an intramolecular rearrangement to a dead-end N-acylurea often occurs. The addition of 4-dimethylaminopyridine (DMAP) intercepts the O-acylisourea, forming a highly electrophilic N-acylpyridinium intermediate. This localized positive charge acts as a powerful acyl transfer agent, forcing the bulky alcohol to react under mild, neutral conditions.

-

-

Acyl Chloride Alcoholysis[4]

-

Causality: Converting benzoylformic acid to benzoylformyl chloride drastically increases the electrophilicity of the carbonyl carbon. The reaction with a bulky alcohol is driven forward by the irreversible elimination of HCl, which is scavenged by a mild base (e.g., pyridine). Temperature control is critical here, as

-keto acyl chlorides are highly prone to thermal decarbonylation.

-

-

The Oxidation Route (Mandelate Precursor)[5]

-

Causality: When steric hindrance is extreme, direct esterification of the

-keto acid fails completely. Instead, one can esterify mandelic acid (an

-

Visualizing the Synthetic Logic

Decision matrix for selecting the optimal benzoylformate synthesis route.

Quantitative Data Summary

The following table summarizes the operational metrics of the three primary synthetic routes, allowing for rapid comparison during process development.

| Synthetic Route | Typical Yield | Reaction Time | Temperature | Atom Economy | Best Application Profile |

| Steglich (DCC/DMAP) | 65–85% | 12–24 h | 0 °C to RT | Low (DCU waste) | Acid/base-labile bulky alcohols |

| Acyl Chloride + Base | 75–95% | 2–4 h | 0 °C to RT | Moderate | Highly hindered, stable alcohols |

| Mandelate Oxidation | 60–80% (2 steps) | 4–8 h (total) | RT | Low (DMP waste) | Extreme steric hindrance |

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Steglich Esterification (DCC/DMAP)

This protocol is ideal for acid-sensitive bulky alcohols where the acyl chloride route would cause substrate degradation[1].

-

Initialization: Dissolve benzoylformic acid (1.0 eq) and the bulky alcohol (1.1 eq) in anhydrous

(0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C. -

Catalyst Addition: Add DMAP (0.1 eq). Causality: Only a catalytic amount is required because DMAP is continuously regenerated after each acyl transfer event.

-

Activation: Slowly add DCC (1.1 eq) dissolved in a minimal amount of

dropwise over 15 minutes.-

Validation Check: Within 10–15 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) must begin to form. This visual cue validates that the O-acylisourea intermediate is successfully forming.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor consumption of the acid via TLC (Hexanes/EtOAc).

-

Workup & Isolation: Filter the suspension through a Celite pad. Causality: DCU is highly insoluble in cold

, allowing for efficient mechanical separation. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

Protocol B: Benzoylformyl Chloride Alcoholysis

This protocol is the most direct and highest-yielding method for robust, highly hindered alcohols[4].

-

Initialization: In a flame-dried flask, dissolve the bulky alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous

(0.2 M) at 0 °C. -

Electrophilic Addition: Dropwise add benzoylformyl chloride (1.1 eq).

-

Causality: Dropwise addition controls the exotherm. Strictly maintaining 0 °C during addition prevents the thermal decarbonylation of the highly reactive

-keto acyl chloride into benzoyl chloride and CO. -

Validation Check: The reaction mixture will immediately turn cloudy as pyridinium hydrochloride precipitates, confirming the alcoholysis is actively proceeding.

-

-

Propagation: Stir for 2–4 hours, allowing the system to slowly reach room temperature.

-

Workup & Isolation: Quench the reaction by pouring it into ice water. Separate the organic layer, wash with 1 M HCl (to remove excess pyridine), saturated

, and brine. Concentrate under reduced pressure and purify via flash chromatography if necessary.

Visualizing the Steglich Mechanism

Mechanistic pathway of the Steglich Esterification highlighting the critical DMAP intermediate.

References

1.[3] Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.[Link] 2.[1] Light induced controlled release of fragrances by Norrish type II photofragmentation of alkyl phenyl ketones. OUCI. [Link] 3.[2] Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters - ACS Publications.[Link] 4.[4] Preparation of monosaccharides, disaccharides, trisaccharides, and pentasaccharides of heparinoids. US Patent 10023603B2 - Google Patents. 5.[5] A 'Top-Down' Approach For The Synthesis of Diverse Lead-Like Molecular Scaffolds. White Rose eTheses Online. [Link]

Sources

- 1. Light induced controlled release of fragrances by Norrish type II photofragmentation of alkyl phenyl ketones [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. US10023603B2 - Preparation of monosaccharides, disaccharides, trisaccharides, and pentasaccharides of heparinoids - Google Patents [patents.google.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Steric Fortress: Physical and Chemical Characteristics of Tetramethylbenzoyl Scaffolds

Executive Summary

The tetramethylbenzoyl moiety represents a unique class of aromatic scaffolds characterized by extreme steric congestion and electron-rich topology. While often overshadowed by its trimethyl analogue (mesitoyl), the tetramethyl variants—specifically the 2,3,5,6-tetramethylbenzoyl (duryl) and 2,3,4,5-tetramethylbenzoyl isomers—offer superior hydrolytic stability and lipophilicity.

This guide analyzes the physicochemical properties of these cores, focusing on their utility as "molecular armor" in drug design to retard metabolic cleavage and their application as robust intermediates in organic synthesis. We provide validated protocols for their generation and characterization, grounding all insights in the fundamental principles of steric inhibition and electronic donation.

Structural and Electronic Architecture

Isomerism and Nomenclature

The term "tetramethylbenzoyl" refers to a benzoyl radical substituted with four methyl groups. The two primary isomers of synthetic relevance are:

-

2,3,5,6-Tetramethylbenzoyl (Duryl): Derived from durene (1,2,4,5-tetramethylbenzene). This isomer is

symmetric (in the arene plane) and provides maximum steric protection to the carbonyl group due to two ortho and two meta methyls. -

2,3,4,5-Tetramethylbenzoyl: Derived from prehnitene (1,2,3,4-tetramethylbenzene). This isomer is asymmetric and sterically crowded on one side of the ring.

The "Molecular Armor" Effect

The defining feature of the 2,3,5,6-tetramethylbenzoyl group is the ortho-effect . The two methyl groups at the 2- and 6-positions create a steric blockade that forces the carbonyl group out of planarity with the benzene ring.

-

Consequence 1 (Decoupling): The loss of planarity reduces

-conjugation between the phenyl ring and the carbonyl, making the carbonyl more ketone-like in reactivity but less accessible. -

Consequence 2 (Nucleophilic Resistance): The "picket fence" of methyl groups blocks the Burgi-Dunitz trajectory, rendering esters and amides derived from this core exceptionally resistant to enzymatic and chemical hydrolysis [1].

Physical Characteristics

The physical data below focuses on the most common derivative, 2,3,5,6-tetramethylbenzoyl chloride , and its parent acid.

Table 1: Physicochemical Profile of 2,3,5,6-Tetramethylbenzoyl Compounds

| Property | Value / Characteristic | Context |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 196.67 g/mol | High carbon content increases lipophilicity |

| Melting Point | 68–71 °C (Chloride) [2] | Solid at RT, unlike Benzoyl Chloride (liquid) |

| Boiling Point | ~130–135 °C @ 12 mmHg | High thermal stability |

| Solubility | Soluble in | Lipophilic; insoluble in water |

| High symmetry simplifies spectra | ||

| IR Signature | Shifted due to steric inhibition of resonance |

Chemical Reactivity & Synthesis[4][5][6][7][8][9]

Synthesis of the Core

The synthesis of tetramethylbenzoyl derivatives typically proceeds via the Friedel-Crafts acylation or oxidation of polymethylbenzenes. The high electron density of the durene ring facilitates electrophilic aromatic substitution, but the steric bulk requires careful catalyst selection.

Validated Pathway: Carbonylation of Durene

A robust method involves the direct formylation or carboxylation of durene, followed by conversion to the acid chloride.

Figure 1: Synthetic workflow for generating the activated 2,3,5,6-tetramethylbenzoyl core. The steric bulk necessitates forcing conditions for the final chlorination step.

Hydrolytic Stability (The "Duryl" Shield)

In drug development, metabolic stability is paramount. Esters containing the 2,3,5,6-tetramethylbenzoyl group exhibit half-lives orders of magnitude longer than unsubstituted benzoates.

-

Mechanism: The ortho-methyl groups prevent water or esterases from approaching the carbonyl carbon.

-

Application: This is utilized in "soft drug" design where a specific, slow release is required, or conversely, to prevent the breakdown of a labile pharmacophore.

Experimental Protocols

Protocol A: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

Safety: Work in a fume hood. Thionyl chloride (

-

Reagent Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,3,5,6-tetramethylbenzoic acid (5.0 g, 28.0 mmol).

-

Chlorination: Add Thionyl Chloride (

) (10 mL, ~137 mmol) in excess. The large excess acts as both solvent and reagent. -

Catalysis: Add 2-3 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is critical for overcoming the steric hindrance of the duryl group.

-

Reflux: Heat the mixture to reflux (76 °C) for 3–4 hours. The evolution of gas (HCl/SO2) will eventually cease.

-

Checkpoint: The solution should turn from a suspension to a clear, slightly yellow liquid.

-

-

Isolation: Remove excess

via rotary evaporation under reduced pressure. Add dry toluene (10 mL) and re-evaporate to azeotrope trace thionyl chloride. -

Purification: The resulting solid can be recrystallized from dry hexane or used directly.

-

Yield: Typically >90%.[1]

-

Characterization: Check IR for disappearance of broad -OH stretch (2500-3300

) and appearance of sharp C=O stretch at ~1770

-

Protocol B: Friedel-Crafts Acylation Test (Reactivity Probe)

To demonstrate the steric deactivation of the core:

-

Dissolve 2,3,5,6-tetramethylbenzoyl chloride (1.0 eq) and anisole (1.1 eq) in dry DCM.

-

Cool to 0 °C and add

(1.2 eq). -

Observation: Unlike benzoyl chloride, which reacts instantly, the tetramethyl variant requires warming to room temperature or reflux to drive the reaction to completion due to the shielding of the acylium ion [3].

Applications in Drug Development[11][12][13][14]

The tetramethylbenzoyl scaffold is not merely a structural curiosity; it is a functional tool in Medicinal Chemistry.[2][3]

Bioisosteres and Metabolic Blockers

Replacing a standard phenyl ring with a duryl ring can:

-

Increase Lipophilicity (LogP): The four methyl groups significantly increase the hydrophobic surface area, aiding blood-brain barrier (BBB) penetration.

-

Block Metabolism: The methyl groups prevent oxidative metabolism at the ring positions (no available hydrogens) and sterically hinder attack at the carbonyl linker.

Figure 2: Strategic application of the tetramethylbenzoyl core in stabilizing drug linkers against enzymatic degradation.

Photoinitiators

Similar to TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , tetramethylbenzoyl derivatives can generate radicals upon UV irradiation. The cleavage usually occurs at the carbonyl-phosphorus or carbonyl-carbon bond (Norrish Type I). The tetramethyl substitution pattern tunes the absorption maximum and radical stability, offering a lever for adjusting curing speeds in polymer chemistry.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

ChemicalBook. (2023). 2,3,5,6-Tetramethylbenzyl chloride Properties. Retrieved from (Data extrapolated to Benzoyl derivative).

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley.

-

PubChem. (n.d.).[2][4] 2,3,4,5-Tetramethylbenzoyl chloride.[4] National Library of Medicine.[4] Retrieved from .[4]

-

Sigma-Aldrich. (2023). 2,4,6-Trimethylbenzoyl chloride (Mesitoyl chloride).[5] (Used as comparative baseline for steric properties). Retrieved from .[6]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,5-Tetramethylbenzoyl chloride | C11H13ClO | CID 18987014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 2,4,6-Trimethylbenzoyl chloride 97 938-18-1 [sigmaaldrich.com]

Discovery and history of novel photoinitiators

The Photon-Chemical Interface: A Technical Guide to the Evolution and Discovery of Novel Photoinitiators

Executive Summary

This technical guide analyzes the trajectory of photoinitiator (PI) development, moving from industrial UV-curing agents to precision biomedical tools. It addresses the critical shift from Type I UV initiators (Irgacure series) to visible-light (LAP, Ruthenium) and Near-Infrared (NIR) systems. The narrative prioritizes causality —explaining why molecular structures were evolved to solve specific biological limitations (cytotoxicity, penetration depth, and water solubility).

Part 1: The Mechanistic Foundation

To design or select a novel photoinitiator, one must first understand the kinetic pathway of radical generation. PIs are strictly categorized by their radical generation mechanism.

Type I vs. Type II Mechanisms[1]

-

Type I (Cleavage): Unimolecular reaction. The PI absorbs a photon, enters an excited triplet state, and undergoes homolytic bond cleavage (typically

-cleavage) to produce two active radicals. -

Type II (Abstraction): Bimolecular reaction. The excited PI abstracts a hydrogen atom or electron from a co-initiator (synergist), typically a tertiary amine.

-

Disadvantage:[3] Slower kinetics due to diffusion limitations; sensitivity to oxygen inhibition.

-

Example: Eosin Y, Camphorquinone.

-

Figure 1: Kinetic pathways of Type I (unimolecular) vs. Type II (bimolecular) photoinitiation.

Part 2: Historical Evolution & The Gold Standard (LAP)

The Limitation of Irgacure 2959

For decades, Irgacure 2959 (I2959) was the only commercially available water-soluble PI. However, its utility in bio-fabrication is severely limited by its absorption peak at 280 nm .[4]

-

The Problem: To achieve gelation, researchers must use high-intensity UV light (365 nm), which overlaps with the DNA absorption spectrum, causing thymine dimers and significant cell death.

-

Solubility Limit: I2959 is sparingly soluble in water (< 0.5 wt%), limiting the crosslinking density of hydrogels.

The Solution: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)

Fairbanks et al. (2009) introduced LAP to resolve these issues.

-

Mechanism: Type I cleavage of the phosphorus-carbon bond.

-

Key Advantage: It possesses a "tail" absorption extending into the visible blue region (405 nm). This allows polymerization using standard visible light LEDs, which are far less cytotoxic than UV sources.

-

Kinetics: At 365 nm, LAP polymerizes hydrogels roughly 10x faster than I2959 due to a higher molar extinction coefficient (

).

Protocol: Laboratory Synthesis of LAP

Commercial LAP is expensive (~$500/g). The following Michaelis-Arbuzov reaction yields high-purity LAP.

Reagents:

-

Lithium bromide (LiBr)[7]

-

2-Butanone (Methyl ethyl ketone)

Step-by-Step Methodology:

-

Arbuzov Reaction: Under argon atmosphere at room temperature (RT), add 2,4,6-trimethylbenzoyl chloride (3.2 g, 0.018 mol) dropwise to an equimolar amount of dimethyl phenylphosphonite (3.0 g).[7][9][10]

-

Stirring: Stir continuously for 18 hours. The mixture will remain liquid as the intermediate phosphinate ester forms.

-

Lithiation: Prepare a solution of LiBr (6.1 g, 4-fold excess) dissolved in 100 mL of 2-butanone .

-

Precipitation: Add the reaction mixture to the LiBr solution and heat to 50°C .

-

Crystallization: Within 10 minutes, a solid precipitate (LAP) will form.[7] Continue stirring at 50°C for 4 hours to ensure complete conversion.

-

Purification: Filter the solid, wash 3x with 2-butanone to remove unreacted precursors, and dry under vacuum.

-

Yield: Typically >90%.[9]

-

Validation: 1H NMR should show complete disappearance of the methoxy doublet from the phosphonite precursor.

-

Part 3: The Frontier – Novel Photoinitiator Classes

Ruthenium Complexes (Ru(bpy) )

While LAP utilizes acrylate chemistry, Ruthenium (Ru) initiators enable the crosslinking of native proteins (Tyrosine residues) without chemical modification (methacrylation).

-

Mechanism: Visible light (450 nm) excites Ru(II) to Ru(III), which oxidizes tyrosine residues into tyrosyl radicals. These radicals couple to form dityrosine bonds.

-

Application: Crosslinking unmodified collagen, fibrinogen, or silk.

Macromolecular Photoinitiators

Small molecule PIs (like I2959) can leach out of cured hydrogels, causing systemic toxicity.

-

Strategy: Conjugate the photoactive moiety (e.g., BAPO or Thioxanthone) to a polymer backbone (PEG or Lignin).

-

Result: The PI becomes part of the polymer network.[11] Migration is physically prevented, significantly improving biocompatibility for FDA approval.

NIR-Initiated Systems (Deep Tissue)

UV and Blue light penetrate only microns into tissue. Near-Infrared (NIR, 700–1000 nm) penetrates centimeters.

-

Upconversion Nanoparticles (UCNPs): Lanthanide-doped particles (NaYF4:Yb,Tm) absorb 980 nm NIR light and emit UV photons locally. These UV photons activate standard LAP or I2959 inside the tissue.

-

Direct Initiation: Cyanine dyes (e.g., IR-780) can initiate polymerization directly via heat generation (photothermal) or electron transfer, though efficiency is generally lower than UCNPs.

Part 4: Experimental Validation & Data

Comparative Technical Data

The following table summarizes the critical parameters for selecting a PI for biomedical applications.

| Photoinitiator | Class | Activation | Solubility (H | Cytotoxicity | Primary Application |

| Irgacure 2959 | Type I | 250–300 (Peak 280) | Low (<0.5 wt%) | Moderate (UV req) | Thin hydrogels, coatings |

| LAP | Type I | 365–405 | High (>8.5 wt%) | Low | 3D Bioprinting, cell encapsulation |

| Eosin Y | Type II | 450–550 (Green) | Moderate | Low | Visible light crosslinking |

| Ru(bpy) | Metal Complex | 400–450 (Blue) | High | Very Low | Crosslinking native proteins |

| UCNP + LAP | Hybrid | 980 (NIR) | Dispersible | Low (Deep tissue) | Transdermal polymerization |

Validation Workflow: Photo-Rheology

To validate a novel PI, one must measure the Gelation Point (crossover of G' and G'') in real-time.

Protocol:

-

Setup: Rheometer with a UV/Vis light guide accessory (e.g., Anton Paar MCR series).

-

Geometry: Parallel plate (20mm), gap size 300 µm.

-

Oscillation: 1% Strain, 1 Hz Frequency (Linear Viscoelastic Region).

-

Procedure:

-

Load liquid precursor + PI.

-

Equilibrate for 60s (measure baseline Modulus).

-

Trigger Light Source (exact intensity, e.g., 10 mW/cm²).

-

Record time to G' > G'' (Gel Point) and G' plateau (Final Stiffness).

-

Figure 2: Step-by-step validation workflow for characterizing novel photoinitiators.

References

-

Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials.[9] Link

-

Williams, C. G., et al. (2005). "Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation." Biomaterials.[9] Link

-

Tomal, W., & Ortyl, J. (2020).[8] "Water-Soluble Photoinitiators in Biomedical Applications." Polymers.[1][2][5][8][9][12][13] Link

-

Elvin, C. M., et al. (2010). "Photochemical crosslinking of collagen and other proteins using Ruthenium(II) tris-bipyridyl." Biomaterials.[9]

-

Jalani, G., et al. (2016). "Photocleavable Hydrogel-Coated Upconverting Nanoparticles: A Multifunctional Theranostic Platform for NIR Imaging and On-Demand Drug Delivery." Journal of the American Chemical Society. Link

Sources

- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. theacademic.com [theacademic.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. cellink.com [cellink.com]

- 6. researchgate.net [researchgate.net]

- 7. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

Advanced Material Safety & Application Whitepaper: Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS: 80120-38-3)

Executive Summary

As a Senior Application Scientist, I approach the handling, synthesis, and application of sterically demanding α-keto esters not merely as a set of instructions, but as a dynamic system of chemical causality. Ethyl 2,3,5,6-tetramethylbenzoylformate (CAS: 80120-38-3) represents a highly specialized node in modern photochemistry and organic synthesis. Characterized by its bulky durene (1,2,4,5-tetramethylphenyl) moiety, this compound is primarily utilized as a high-efficiency, anti-yellowing Norrish Type I photoinitiator and as a critical building block for sterically hindered pharmaceuticals and specialized ligands.

This whitepaper deconstructs the material safety data, photochemical mechanisms, and self-validating experimental workflows required to successfully synthesize and deploy this compound in advanced laboratory settings.

Core Physicochemical & Hazard Profile

To establish a baseline for safe handling and formulation, we must first quantify the physical and hazard parameters of the compound. The steric bulk of the four methyl groups significantly elevates the boiling point and lipophilicity compared to standard benzoylformates[1].

Table 1: Physicochemical Properties

| Property | Value | Chemical Causality / Significance |

| IUPAC Name | Ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate | Defines the α-keto ester adjacent to the durene ring. |

| CAS Number | 80120-38-3 | Primary identifier for inventory and regulatory tracking[1]. |

| Molecular Formula | C₁₄H₁₈O₃ | Indicates a high carbon-to-oxygen ratio, driving hydrophobicity. |

| Molecular Weight | 234.29 g/mol | Critical for precise stoichiometric calculations in formulations[1]. |

| Boiling Point | ~358.9ºC at 760 mmHg | High BP necessitates high-vacuum distillation for purification[2]. |

| Flash Point | ~162.9ºC | Low flammability risk under standard ambient conditions[2]. |

Table 2: GHS Safety & Hazard Profile

Based on standardized safety data sheets for CAS 80120-38-3[3].

| Hazard Class | Code | Description | Prevention & Mitigation Strategy |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). Wash immediately upon contact[3]. |

| Eye Irritation | H319 | Causes serious eye irritation | Use tightly fitting safety goggles. Ensure eyewash stations are within 10 seconds of the workspace[3]. |

| Respiratory | H335 | May cause respiratory irritation | Handle exclusively in a Class II fume hood to prevent inhalation of aerosolized particulates[3]. |

Mechanistic Photochemistry: Norrish Cleavage & Anti-Yellowing Dynamics

Understanding why Ethyl 2,3,5,6-tetramethylbenzoylformate is utilized in advanced coatings requires analyzing its photolytic behavior. Benzoylformate derivatives act as Norrish Type I photoinitiators[4].

When irradiated with near-UV or visible LED light (e.g., 405 nm), the molecule absorbs a photon, transitioning from the ground state (

The Steric Advantage: The four methyl groups on the aromatic ring act as a physical shield. This steric hindrance suppresses bimolecular side reactions (such as radical-radical recombination or oxidation) that typically lead to the formation of yellow chromophores in cured polymers. Furthermore, the weak absorption tail of benzoylformates at 405 nm prevents the "skinning effect" (where surface absorption blocks light from penetrating), allowing for deep-layer photocuring up to several centimeters thick[4].

Photochemical Norrish Type I cleavage mechanism of the benzoylformate derivative.

Experimental Protocol 1: Sterically Controlled Friedel-Crafts Synthesis

The primary synthetic route for aryl α-keto esters involves the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride[1]. Because durene (1,2,4,5-tetramethylbenzene) is highly electron-rich, it is highly nucleophilic; however, its extreme steric bulk requires precise kinetic control to prevent degradation or low yields[1].

Step-by-Step Methodology

-

System Preparation: Purge a 500 mL three-neck round-bottom flask with Argon. Add 50 mmol of durene and 60 mmol of ethyl oxalyl chloride into 150 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen because it does not coordinate with the Lewis acid, ensuring maximum catalytic activity[1].

-

-

Catalyst Introduction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 65 mmol of anhydrous Aluminum Chloride (

) in small portions over 30 minutes.-

Causality: The slow addition at 0°C controls the highly exothermic complexation and prevents the cleavage of the ester linkage in the oxalyl chloride[1].

-

-

Acylation Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Self-Validating Checkpoint: Monitor the evolution of HCl gas via a bubbler. The cessation of gas evolution serves as a primary visual endpoint for the reaction. If gas evolution stops prematurely (e.g., <1 hour), it indicates catalyst deactivation by adventitious moisture.

-

-

Quenching: Carefully pour the dark reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl.

-

Causality: The acidic ice quench aggressively breaks the aluminum complex without hydrolyzing the newly formed ethyl ester.

-

-

Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated

to remove unreacted acids, followed by brine. Dry over anhydrous -

Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure Ethyl 2,3,5,6-tetramethylbenzoylformate.

Step-by-step Friedel-Crafts synthesis workflow for sterically hindered benzoylformates.

Experimental Protocol 2: Deep-Layer LED Photocuring Formulation

This protocol outlines the utilization of the synthesized compound as a photoinitiator for deep-layer curing of acrylate resins, leveraging its 405 nm absorption profile[4].

Step-by-Step Methodology

-

Matrix Preparation: In an amber glass vial (to prevent premature ambient UV curing), combine 98.5 g of a base oligomer (e.g., aliphatic urethane diacrylate) with a reactive diluent (e.g., isobornyl acrylate) to achieve the desired viscosity.

-

Initiator Integration: Add 1.5 g (1.5 wt%) of Ethyl 2,3,5,6-tetramethylbenzoylformate. Stir continuously at 40°C until the initiator is completely dissolved.

-

Causality: Gentle heating reduces resin viscosity and accelerates the dissolution of the bulky, hydrophobic initiator without triggering thermal polymerization.

-

-

Casting: Pour the formulated resin into a deep silicone mold (up to 5 cm depth).

-

Irradiation: Expose the mold to a 405 nm LED light source (intensity: 50-100 mW/cm²) for 30 to 60 seconds[4].

-

Self-Validating Checkpoint: Perform a surface tack test post-curing. A tacky surface indicates oxygen inhibition at the interface. If observed, repeat the curing process under an inert nitrogen blanket to validate that the issue is environmental oxygen rather than initiator failure.

-

Comprehensive Storage & Safety Logistics

To maintain the chemical integrity of Ethyl 2,3,5,6-tetramethylbenzoylformate and ensure laboratory safety, strict logistical protocols must be adhered to:

-

Atmospheric Control: Store the compound in a tightly sealed, light-resistant (amber) container under an inert atmosphere (Argon or Nitrogen). Exposure to ambient moisture can slowly hydrolyze the ester linkage, while ambient light can cause premature photolytic degradation.

-

Temperature: Maintain storage at 2-8°C (refrigerated) for long-term stability. Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the chemical bed.

-

Spill Mitigation: In the event of a spill, do not wash immediately with water, as the compound is highly hydrophobic. Absorb with an inert material (e.g., vermiculite or dry sand), sweep up, and place in a designated hazardous waste container for incineration[3].

References

Sources

Application Note: Ethyl 2,3,5,6-Tetramethylbenzoylformate (ETMBF) in Advanced Photopolymerization

Introduction & Scientific Rationale

In the rapidly evolving fields of 3D printing, dental restorative materials, and UV-curable coatings, the demand for photoinitiators that combine deep-layer curing capabilities with low yellowing is paramount. Ethyl 2,3,5,6-tetramethylbenzoylformate (ETMBF, CAS No. 80120-38-3) has emerged as a highly specialized candidate for these applications[1].

While traditional methyl benzoylformate (MBF) is widely utilized for its exceptional anti-yellowing properties compared to standard initiators like Irgacure 184 or 1173[2], its absorption is largely restricted to the shorter UV spectrum (~325 nm)[2]. By introducing a bulky 2,3,5,6-tetramethylphenyl (durene) moiety, ETMBF achieves a critical bathochromic (red) shift. This structural modification allows the molecule to efficiently absorb near-UV and visible light emitted by modern 385 nm and 405 nm LEDs, enabling centimeter-level penetration and colorless deep-layer photocuring[3].

Mechanistic Photochemistry: The Causality of Steric Bulk

As a Norrish Type I photoinitiator, ETMBF undergoes unimolecular α-cleavage upon excitation[3]. The causality behind its unique performance lies in the specific electronic and steric contributions of the tetramethyl substitution:

-

Electronic Inductive Effect: The four electron-donating methyl groups on the phenyl ring increase the electron density of the chromophore. This lowers the energy gap for the

transition, pushing the absorption tail into the 400–410 nm visible range[3]. -